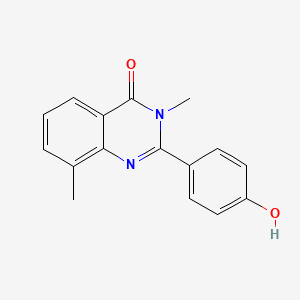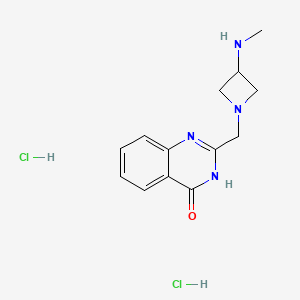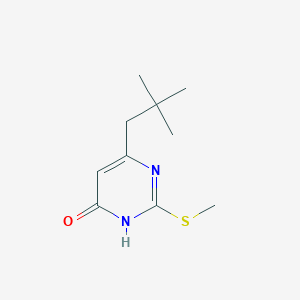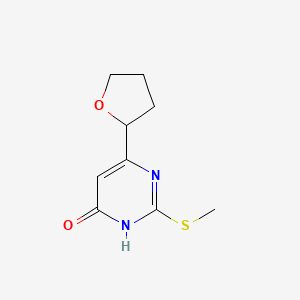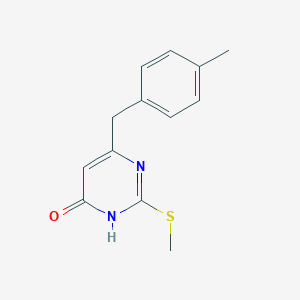
6-(2-Chlorophenyl)pyrimidin-4-ol
Overview
Description
Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Research demonstrates the synthesis of novel pyrimidine derivatives showing significant anti-inflammatory and analgesic activities. The presence of a chlorophenyl group in these compounds has been linked to their potent biological activities, suggesting that specific substitutions on the pyrimidine ring can enhance these properties (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Antimicrobial and Antitubercular Agents
Pyrimidine-based thiazolidinones and azetidinones have been synthesized and tested for their antimicrobial and antitubercular activities. These compounds, featuring a chlorophenyl moiety, exhibited activity against various microorganisms, indicating their potential as therapeutic agents in treating infectious diseases (R. Patel, P. Desai, K. R. Desai, & K. Chikhalia, 2006).
Structural and Spectroscopic Studies
The crystal structure and spectroscopic properties of pyrimidine derivatives have been extensively studied, contributing to our understanding of their chemical behavior and potential applications in materials science. These studies include the analysis of hydrogen bonding patterns, which are crucial for the design of molecular assemblies and materials (Gihaeng Kang, Jineun Kim, Hyunjin Park, & Tae Ho Kim, 2015).
Anticancer Agents
Design and synthesis of pyrimidine molecules that incorporate thiazolidin-4-one have shown promising anticancer activities. Compounds with a 2-chlorophenyl substitution have been evaluated against a panel of cancer cell lines, demonstrating their potential as leads for developing new anticancer drugs (M. Rashid, A. Husain, M. Shaharyar, Ravinesh Mishra, A. Hussain, & O. Afzal, 2014).
Supramolecular Chemistry
Pyrimidine derivatives have also been explored for their supramolecular chemistry applications, especially in the formation of hydrogen-bonded assemblies. The study of ureidopyrimidinones, for example, reveals their ability to dimerize through hydrogen bonding, offering insights into the design of supramolecular structures (F. H. Beijer, R. Sijbesma, H. Kooijman, A. Spek, & E. W. Meijer, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidines, have been reported to exhibit pharmacological potential against various cancer cell lines .
Mode of Action
It is known that pyrazolo[3,4-d]pyrimidines, which are structurally similar, have shown to inhibit cell division and/or induce apoptosis in tumor cells .
Biochemical Pathways
It is known that pyrimidine derivatives play a significant role in various biological activities, including antiviral, antimicrobial, and antitumor activities .
Pharmacokinetics
The need for new molecules to improve the selectivity, pharmacokinetic profiles, and in vivo efficacy of anticancer treatment has been emphasized .
Result of Action
Similar compounds have shown inhibitory activity against mcf-7 with ic50 values in a micromolar range .
properties
IUPAC Name |
4-(2-chlorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-4-2-1-3-7(8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPVDULNSDEILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



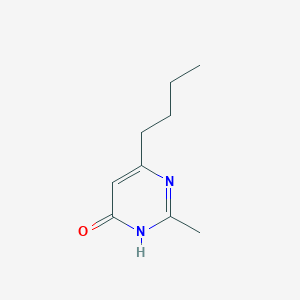
![methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate](/img/structure/B1486737.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)

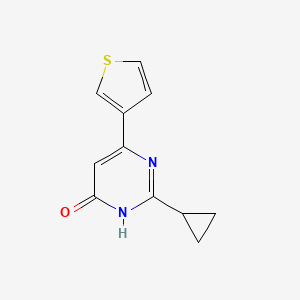

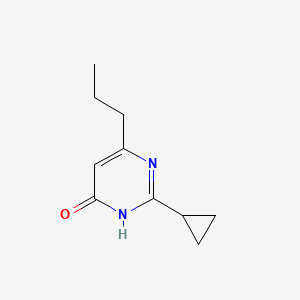
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide](/img/structure/B1486751.png)
